2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It belongs to the class of phenyl-imino-methyl-phenol derivatives and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol typically involves a condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and dibenzo[b,d]furan-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol is unique compared to other similar compounds due to its specific structure and properties:
Properties
Molecular Formula |
C19H11Cl2NO2 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(dibenzofuran-3-yliminomethyl)phenol |
InChI |
InChI=1S/C19H11Cl2NO2/c20-12-7-11(19(23)16(21)8-12)10-22-13-5-6-15-14-3-1-2-4-17(14)24-18(15)9-13/h1-10,23H |
InChI Key |
HHSVVEYEQLTTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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